molecular formula C18H18N2O2 B181169 1,4-Dibenzoylpiperazine CAS No. 6091-41-4

1,4-Dibenzoylpiperazine

Cat. No.: B181169
CAS No.: 6091-41-4
M. Wt: 294.3 g/mol
InChI Key: AIJTZIFDVSTZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibenzoylpiperazine is a chemical compound with the molecular formula C18H18N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of two benzoyl groups attached to the nitrogen atoms of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzoylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

  • Dissolve piperazine in an appropriate solvent, such as dichloromethane.
  • Add benzoyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
  • Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzoylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 1,4-dibenzylpiperazine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,4-Dibenzoylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.

    Biological Studies: It serves as a model compound for studying the interactions of piperazine derivatives with biological targets.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1,4-dibenzoylpiperazine is not well-documented. as a piperazine derivative, it may interact with various molecular targets, including enzymes and receptors. The presence of benzoyl groups can influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1,4-Dibenzoylpiperazine can be compared with other piperazine derivatives such as:

    1,4-Dibenzylpiperazine: Similar structure but with benzyl groups instead of benzoyl groups.

    1-Benzylpiperazine: Contains only one benzyl group.

    1,4-Diphenylpiperazine: Contains phenyl groups instead of benzoyl groups.

Uniqueness

This compound is unique due to the presence of two benzoyl groups, which can significantly influence its chemical reactivity and potential applications. The benzoyl groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-benzoylpiperazin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJTZIFDVSTZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209745
Record name Piperazine, 1,4-dibenzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-41-4
Record name 1,1′-(1,4-Piperazinediyl)bis[1-phenylmethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6091-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N4-Dibenzoylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibenzoylpiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 1,4-dibenzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibenzoylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N1,N4-DIBENZOYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964Y2A1KU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does 1,4-dibenzoylpiperazine interact with its target and what are the downstream effects?

A1: Research suggests that this compound derivatives are designed to mimic the critical binding elements within the β-catenin/BCL9 interaction interface. [] This disrupts the protein-protein interaction, ultimately inhibiting the Wnt signaling pathway. [] This pathway plays a crucial role in cell growth and development, and its aberrant activation is implicated in various cancers.

Q2: How does modifying the structure of this compound affect its activity and selectivity?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold can significantly impact its inhibitory potency and selectivity. [] For instance, optimizing the substituents on the benzoyl rings led to the development of inhibitors with enhanced potency and a 98-fold selectivity for the β-catenin/BCL9 interaction over the closely related β-catenin/cadherin interaction. [] This highlights the importance of fine-tuning the structure to achieve desirable pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.